molecular formula C25H30F3N5 B11330825 7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11330825
M. Wt: 457.5 g/mol
InChI Key: GBOUXHNDLIIRSL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of heterocyclic structures known for their diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The core structure is substituted at four key positions (Figure 1):

  • Position 2: Trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
  • Position 3: 4-Methylphenyl group, contributing to aromatic interactions.
  • Position 5: Methyl (-CH₃) group, influencing steric bulk.
  • Position 7: 4-Cyclohexylpiperazine moiety, modulating solubility and receptor binding .

Properties

Molecular Formula

C25H30F3N5

Molecular Weight

457.5 g/mol

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H30F3N5/c1-17-8-10-19(11-9-17)22-23(25(26,27)28)30-33-21(16-18(2)29-24(22)33)32-14-12-31(13-15-32)20-6-4-3-5-7-20/h8-11,16,20H,3-7,12-15H2,1-2H3

InChI Key

GBOUXHNDLIIRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)C5CCCCC5)C

Origin of Product

United States

Preparation Methods

Formation of the Trifluoromethyl-Substituted Pyrazole Precursor

The synthesis begins with the preparation of 3-(trifluoromethyl)-1H-pyrazole via cyclocondensation of 1,1,1-trifluoroacetone with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 h). This yields the pyrazole ring with the -CF₃ group intact, critical for subsequent annulation.

Annulation to Pyrazolo[1,5-a]pyrimidine

The pyrazole precursor undergoes cyclization with diethyl malonate in the presence of sodium ethoxide (EtONa) to form 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) (Scheme 1). Chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 h converts the diol into 5,7-dichloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (2 ) (Yield: 68%).

Functionalization at C(3) and C(5)

Suzuki-Miyaura Coupling at C(3)

Intermediate 2 undergoes Suzuki coupling with 4-methylphenylboronic acid in a tetrahydrofuran (THF)/water mixture, catalyzed by Pd(PPh₃)₄ and K₂CO₃ (80°C, 12 h). This introduces the p-tolyl group at C(3), yielding 5,7-dichloro-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (3 ) (Yield: 74%).

Methylation at C(5)

Selective methylation at C(5) is achieved using methylmagnesium bromide (MeMgBr) in dry tetrahydrofuran at 0°C. The reaction proceeds via nucleophilic aromatic substitution, affording 5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-chloride (4 ) (Yield: 82%).

Installation of the 4-Cyclohexylpiperazin-1-yl Group at C(7)

Nucleophilic Substitution with 4-Cyclohexylpiperazine

Intermediate 4 reacts with 4-cyclohexylpiperazine in dimethylformamide (DMF) at 120°C for 24 h, facilitated by potassium carbonate (K₂CO₃). This substitutes the C(7)-chlorine with the piperazine moiety, yielding the final product (Yield: 65%).

Optimization Insights:

  • Solvent Screening : DMF outperforms dioxane and acetonitrile due to superior solvation of the aromatic intermediate.

  • Temperature : Reactions below 100°C resulted in incomplete substitution (≤40% conversion).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, p-tolyl), 7.25 (d, J = 8.2 Hz, 2H), 3.85–3.70 (m, 4H, piperazine), 2.95–2.80 (m, 1H, cyclohexyl), 2.50 (s, 3H, C5-CH₃), 2.35 (s, 3H, p-tolyl-CH₃).

  • ¹⁹F NMR : δ -62.5 (CF₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity.

Comparative Yield Analysis

StepReactionConditionsYield (%)
1Pyrazole cyclizationEtONa, EtOH, reflux76
2ChlorinationPOCl₃, 110°C68
3Suzuki couplingPd(PPh₃)₄, THF/H₂O74
4MethylationMeMgBr, THF, 0°C82
5Piperazine substitutionK₂CO₃, DMF, 120°C65

Challenges and Mitigation Strategies

  • Steric Hindrance : The cyclohexyl group in 4-cyclohexylpiperazine slows nucleophilic substitution. Mitigated by using excess piperazine (1.5 equiv) and prolonged reaction time.

  • Regioselectivity in Methylation : Competitive substitution at C(7) was minimized by employing low-temperature conditions .

Chemical Reactions Analysis

Core Formation via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized through cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic precursors (e.g., enaminones or β-ketoesters). For this compound, the reaction proceeds as follows:

Reagents :

  • 5-Amino-3-methylpyrazole

  • Enaminone derivative (e.g., 3-(4-methylphenyl)-3-oxopropanenitrile)

Conditions :

  • Solvent: Tetrahydrofuran (THF) or ethanol

  • Temperature: Reflux (80–100°C)

  • Catalyst: Base (e.g., NaOEt)

This step forms the bicyclic core with substituents at positions 2 (trifluoromethyl), 3 (4-methylphenyl), and 5 (methyl) .

Substitution at Position 7

The cyclohexylpiperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 7:

Reagents :

  • 7-Chloro intermediate (precursor)

  • 1-Cyclohexylpiperazine

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: K₂CO₃

  • Temperature: 80°C, 12–24 hours

Mechanism :
The chlorine atom at position 7 is replaced by the piperazine nitrogen, facilitated by electron-withdrawing groups (e.g., trifluoromethyl) that activate the pyrimidine ring toward nucleophilic attack .

Functionalization via Cross-Coupling

The 4-methylphenyl group at position 3 is installed using Suzuki-Miyaura coupling:

Reagents :

  • 3-Bromo intermediate

  • 4-Methylphenylboronic acid

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃

  • Solvent: Dioxane/H₂O

  • Temperature: 100°C, microwave irradiation

Yield : 75–85% .

Trifluoromethyl Group Stability

The 2-trifluoromethyl group exhibits high chemical inertness under standard conditions but can participate in radical reactions or nucleophilic substitutions under extreme conditions (e.g., strong bases or photoredox catalysis) .

Piperazine Modifications

The cyclohexylpiperazine side chain undergoes protonation at physiological pH, enhancing solubility. It can also participate in:

  • Acylation : Reaction with acyl chlorides to form amides.

  • Alkylation : Quaternization of the piperazine nitrogen with alkyl halides .

Table 1: Key Reaction Parameters

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)Reference
Cyclocondensation5-Amino-3-methylpyrazole, enaminone, NaOEtCore formation70–80
SNAr at C71-Cyclohexylpiperazine, K₂CO₃, DMF, 80°CPosition 765–75
Suzuki Coupling at C34-Methylphenylboronic acid, Pd catalystPosition 375–85
Trifluoromethyl stabilityInert under standard conditionsPosition 2N/A

Degradation Pathways

  • Hydrolysis : The pyrimidine ring is resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions.

  • Oxidation : The methyl group at position 5 undergoes slow oxidation to a carboxylate under oxidative stress (e.g., H₂O₂) .

Synthetic Challenges

  • Regioselectivity : Competing reactions during cyclocondensation require precise temperature control .

  • Purification : High-polarity substituents (e.g., piperazine) necessitate chromatography or recrystallization .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Recent studies have demonstrated efficient synthetic routes for various pyrazolo[1,5-a]pyrimidine derivatives. For instance, an efficient synthesis method involving hydrazine derivatives has been reported, yielding compounds with significant biological activity. The synthesis typically involves the reaction of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine with hydrazine in ethanol, achieving high yields (up to 92%) of the desired products .

Biological Activities

Antitumor Activity : One of the most promising applications of pyrazolo[1,5-a]pyrimidine derivatives is their antitumor properties. Research indicates that these compounds can inhibit cell growth in various cancer cell lines. Notably, derivatives have shown selective cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 97 nM .

Antimicrobial Properties : The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been explored. A study highlighted their effectiveness against various pathogens, demonstrating significant inhibition rates comparable to established antimicrobial agents .

CNS Activity : The structural components of the compound suggest potential central nervous system (CNS) activity. Compounds with piperazine moieties are often investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The cyclohexylpiperazine group in this compound may enhance its interaction with CNS targets .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget Cell LineIC50 (nM)Reference
AntitumorPyrazolo derivativeMCF-745 - 97
AntimicrobialVarious derivativesBacterial strainsVaries
CNS ActivityCyclohexyl derivativesNeuropharmacological targetsTBD

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The cyclohexylpiperazine moiety contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Position 7 Modifications

The substituent at position 7 significantly impacts bioactivity. Key analogs include:

Compound Name Substituent at Position 7 Key Differences/Effects
Target Compound 4-Cyclohexylpiperazine High lipophilicity; cyclohexyl enhances membrane permeability .
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl] analog 4-(4,6-Dimethylpyrimidin-2-yl)piperazine Aromatic pyrimidinyl group may increase π-π stacking but reduce solubility.
7-[4-(Pyridin-2-yl)piperazin-1-yl]-2-ethyl-3-(4-fluorophenyl) analog 4-(Pyridin-2-yl)piperazine Pyridine introduces hydrogen-bonding potential; fluorophenyl enhances electronegativity.
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl analog 3-Chloro-5-(trifluoromethyl)pyridinyl Chloro and CF₃ groups improve steric hindrance; lacks piperazine’s basicity.
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenylamine Amine group reduces steric bulk; chlorophenyl enhances halogen bonding.

However, dimethylpyrimidinyl or pyridinyl groups may improve target affinity in specific kinase inhibitors .

Position 5 Modifications

Compound Name Substituent at Position 5 Effects
Target Compound Methyl (-CH₃) Minimal steric hindrance; maintains planarity of the core.
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl analog Isopropyl (-CH(CH₃)₂) Increased steric bulk may reduce binding to flat active sites but improve selectivity.
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl Methoxy group enhances electron-donating effects; may alter redox properties.

Analysis : Methyl at position 5 in the target compound ensures a compact structure, while bulkier groups (e.g., isopropyl) could hinder interactions in sterically constrained environments .

Position 3 and 2 Modifications

  • Position 3: The 4-methylphenyl group in the target compound is conserved in analogs like 3-phenylpyrazolo[1,5-a]pyrimidine derivatives .
  • Position 2 : The trifluoromethyl (-CF₃) group is retained in 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine , suggesting its critical role in stabilizing hydrophobic pockets.

Biological Activity

7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the domains of anticancer and anti-inflammatory effects. This article synthesizes current research findings regarding its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and molecular docking analyses.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C25H30F3N5
  • Molecular Weight : 463.54 g/mol

The compound features a trifluoromethyl group, a cyclohexylpiperazine moiety, and a methylphenyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines possess various biological activities, including:

  • Anticancer Activity : Significant inhibition of cancer cell proliferation has been reported.
  • CDK Inhibition : These compounds are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives of pyrazolo[1,5-a]pyrimidine. The following table summarizes key findings on the cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7X.X ± Y.Y
7bHCT-1168.64 ± 0.44
7cHepG216.11 ± 0.82
DoxorubicinMCF-77.45 ± 0.91

The compound showed promising results against MCF-7 and HCT-116 cell lines with IC50 values comparable to those of established chemotherapeutics like doxorubicin.

Molecular docking studies have been utilized to elucidate the binding interactions between the compound and CDK2 enzymes. The docking scores indicate favorable interactions with critical amino acid residues involved in the catalytic activity of CDKs.

Docking Results

CompoundDocking Score (kcal/mol)Type of Interaction
This compound-9.8Hydrogen bonds with Asp145 and Glu151

These interactions suggest that the compound may effectively inhibit CDK activity by mimicking ATP binding.

Case Studies

In a study conducted by Elbakry et al., several pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. The study highlighted that modifications on the phenyl ring significantly affected cytotoxicity and selectivity towards cancer cells .

Another investigation focused on the synthesis of pyrazolo[1,5-a]pyrimidines as potential antianxiety agents indicated that these compounds could also exhibit neuroprotective effects alongside their anticancer properties .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

PrecursorSolventCatalystTemp (°C)Yield (%)Reference
5a + 2PyridineNone10070
2g + 1BenzeneSilylformamidine2568

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., trifluoromethyl at C2, cyclohexylpiperazinyl at C7) .
  • X-Ray Crystallography : Resolve torsional angles (e.g., C1–C2–C3–C4 = −175.6°) and confirm stereochemistry .
  • Mass Spectrometry (MS) : Match molecular ion peaks with calculated m/z values (e.g., [M+H]+ for C₂₄H₂₈F₃N₅).

Q. Table 2: Key Crystallographic Parameters

Bond Angle (°)Torsional Parameter (°)Space GroupReference
121.5 (N3–C16–C17)−175.6 (C1–C2–C3–C4)P2₁/c

Advanced: How can computational modeling (e.g., DFT, reaction path searches) guide the design of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reactivity of substituents (e.g., trifluoromethyl’s electron-withdrawing effects) using Gaussian or ORCA .
  • Reaction Path Search : Identify low-energy intermediates using GRRM or AFIR methods to optimize synthetic routes .
  • Docking Studies : Screen bioactivity by modeling interactions with target enzymes (e.g., phosphodiesterases) .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Dynamic Effects in NMR : Conformational flexibility (e.g., cyclohexyl rotation) may cause peak splitting not observed in static crystal structures .
  • Multi-Technique Validation : Cross-validate using IR (functional groups) and MS (molecular weight) alongside XRD .

Advanced: What strategies improve regioselectivity in functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., amino at C7) to facilitate Pd-catalyzed coupling .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., trifluoromethyl at C2) with Boc groups during synthesis .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with modified cyclohexylpiperazinyl (C7) or trifluoromethyl (C2) groups.
  • Enzyme Assays : Test inhibition against kinases (e.g., EGFR, CDK2) using fluorescence polarization .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features driving binding affinity .

Advanced: What safety protocols are critical for handling intermediates like silylformamidines or nitro derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods for volatile reagents (e.g., silylformamidines in benzene) .
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact with nitro intermediates .
  • Waste Management : Segregate halogenated waste (e.g., chlorophenyl byproducts) for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.